N,N-Dibutyl-N',N'-dihexyl-N'',N''-dioctyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
EINECS 253-996-6, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques to remove any impurities and achieve the required specifications for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiating the polymerization of monomers to form polymers.
Oxidation: Reacting with oxygen to form oxidized products.
Reduction: Undergoing reduction reactions in the presence of reducing agents.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures (around 70-80°C) in the presence of monomers such as styrene, acrylonitrile, or methyl methacrylate. The presence of oxygen can influence the reaction pathway, leading to the formation of different products.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and the effects of free radicals on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and the development of new therapeutic agents.
Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals then initiate the polymerization of monomers by attacking the double bonds of the monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process are primarily the monomer molecules and the radical intermediates formed during the reaction.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique in its thermal stability and ability to generate radicals at relatively lower temperatures. This makes it particularly suitable for polymerization reactions that require precise control over reaction conditions.
List of Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- 2,2’-Azobis(2-methylbutyronitrile)
These compounds share similar functionalities but differ in their decomposition temperatures, radical generation rates, and specific applications in polymerization processes.
Properties
CAS No. |
38551-15-4 |
---|---|
Molecular Formula |
C39H78N6 |
Molecular Weight |
631.1 g/mol |
IUPAC Name |
6-N,6-N-dibutyl-4-N,4-N-dihexyl-2-N,2-N-dioctyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H78N6/c1-7-13-19-23-25-29-35-45(36-30-26-24-20-14-8-2)39-41-37(43(31-17-11-5)32-18-12-6)40-38(42-39)44(33-27-21-15-9-3)34-28-22-16-10-4/h7-36H2,1-6H3 |
InChI Key |
URFCTWCGYJQOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=NC(=NC(=N1)N(CCCCCC)CCCCCC)N(CCCC)CCCC |
Origin of Product |
United States |
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